REACTION_SMILES
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[Al+3:27].[CH2:1]([O:2][C:4](=[O:3])[N:6]1[CH2:7][CH2:8][C:9]([c:12]2[cH:13][cH:14][c:15]([Cl:18])[cH:16][cH:17]2)([c:19]2[cH:20][cH:21][c:22]([Br:25])[cH:23][cH:24]2)[CH2:10][CH2:11]1)[CH3:5].[H-:26].[H-:29].[H-:30].[H-:31].[Li+:28].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[CH3:4][N:6]1[CH2:7][CH2:8][C:9]([c:12]2[cH:13][cH:14][c:15]([Cl:18])[cH:16][cH:17]2)([c:19]2[cH:20][cH:21][c:22]([Br:25])[cH:23][cH:24]2)[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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CCOC(=O)N1CCC(c2ccc(Cl)cc2)(c2ccc(Br)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(c2ccc(Cl)cc2)(c2ccc(Br)cc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CN1CCC(c2ccc(Cl)cc2)(c2ccc(Br)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |